molecular formula C18H32O16 B1671595 Globotriose CAS No. 66580-68-5

Globotriose

Cat. No.: B1671595
CAS No.: 66580-68-5
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-ANKSBSNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Bio-synthesis and Drug Development

Globotriose is involved in pathogenic processes and drug development. A study by (Zhao et al., 2014) demonstrated a one-pot multi-enzyme system to synthesize this compound on a preparative scale, which is significant for large-scale production of potential drugs. This synthesis uses a cheaper substrate, galactose, for UDP-galactose production, offering a cost-effective and facile approach for this compound production.

In Vivo Synthesis for Therapeutic Applications

Large amounts of this compound can be produced in vivo using engineered Escherichia coli strains, as shown by (Antoine et al., 2005). These strains over-express specific genes for galactosyltransferase and are fed with glycerol and lactose as precursors for this compound synthesis. This method extends to the synthesis of globotetraose and other polygalactosylated compounds, indicating its potential in developing carbohydrate-based therapeutics.

Enzymatic Synthesis for Bacterial Infections and Cancer Therapeutics

The enzymatic synthesis of this compound is crucial for developing carbohydrate-based therapeutics for bacterial infections and cancers. A novel α-galactosidase gene from Bacteroides fragilis facilitates the synthesis of this compound, as discussed in the study by (Gong et al., 2016). This synthesis is significant for accessing pharmaceutically important Galα1–4-linked oligosaccharides.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a critical aspect of its applications. Research by (Chen et al., 2006) achieved a practical synthesis of antigenic this compound, highlighting its role in antigen-antibody interactions and potential therapeutic applications.

Inhibitory Effects on Bacterial Toxins

This compound exhibits inhibitory effects on the cytotoxicity of bacterial toxins. The study by (Miyagawa et al., 2007) shows that glycopolymers containing this compound units can inhibit the cytotoxicity of Shiga toxins, which is significant for developing treatments against bacterial infections.

Enzymatic and Chemical Approaches for Oligosaccharide Synthesis

The synthesis of galactose-containing oligosaccharides, including this compound, through various biochemical pathways has been explored. (Zhang et al., 2003) discuss the use of superbeads and superbug technologies for synthesizing galactoside analogs, demonstrating the feasibility of producing diversified oligosaccharides for biochemical applications.

Mechanism of Action

Target of Action

Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Mode of Action

The interaction of this compound with its targets primarily involves the binding of Shiga-like toxins to the this compound epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to this compound can disrupt normal cellular functions, leading to disease states.

Pharmacokinetics

It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize this compound as a single transglycosylation product .

Result of Action

The binding of Shiga-like toxins to this compound on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes this compound, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling globotriose. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions in the study of globotriose involve the development of more efficient and cost-effective synthesis methods. The ultimate goal in complex carbohydrate synthesis is to develop synthetic tools that are simple and easily accessible to glycobiologists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Globotriose can be synthesized through enzymatic methods. One efficient method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, resulting in a maximum yield of 32.4% .

Another approach involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This method uses galactose as the initial substrate and achieves this compound on preparative scales .

Industrial Production Methods: Large-scale production of this compound can be achieved using genetically engineered bacterial strains. For example, a recombinant Escherichia coli strain has been developed to produce this compound trisaccharide and its derivatives. This method is economical and allows for the generation of ligand diversity for carbohydrate

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ANKSBSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80446-87-3
Record name 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.